molecular formula C12H21ClN2 B3060649 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride CAS No. 614746-08-6

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride

Cat. No.: B3060649
CAS No.: 614746-08-6
M. Wt: 228.76
InChI Key: YZDWUSLFOAQRFA-UHFFFAOYSA-N
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Description

4-[(2,5-Dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride (CAS 690632-77-0) is a piperidine derivative substituted at the 4-position with a 2,5-dimethylpyrrole-methyl group. Its molecular formula is C₁₂H₁₉ClN₂, with a purity of 95% and a molecular weight of approximately 226.74 g/mol (calculated from atomic masses).

Properties

IUPAC Name

4-[(2,5-dimethylpyrrol-1-yl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.ClH/c1-10-3-4-11(2)14(10)9-12-5-7-13-8-6-12;/h3-4,12-13H,5-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDWUSLFOAQRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC2CCNCC2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614746-08-6
Record name Piperidine, 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614746-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring is synthesized by reacting 2,5-dimethylpyrrole with an appropriate aldehyde or ketone under acidic conditions.

    Attachment to Piperidine: The pyrrole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction. This involves the reaction of the pyrrole derivative with piperidine in the presence of a suitable base.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrole moiety can engage in π-π interactions with aromatic residues, while the piperidine ring can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

  • Molecular Formula: C₁₈H₂₁NO·HCl
  • Molecular Weight : 303.83 g/mol
  • Key Structural Feature : A diphenylmethoxy group at the 4-position of the piperidine ring.
  • Comparison: The diphenylmethoxy group introduces significant steric bulk and lipophilicity compared to the dimethylpyrrole-methyl group in the target compound. This likely enhances membrane permeability but may reduce aqueous solubility. No explicit safety or pharmacological data are provided, though regulatory information suggests standard handling protocols for piperidine derivatives .

Paroxetine Hydrochloride and Related Compounds

  • Example Compound: Paroxetine Hydrochloride (CAS 78246-49-8) Molecular Formula: C₁₉H₂₀FNO₃·HCl Molecular Weight: 365.83 g/mol Key Structural Feature: A benzodioxolyloxy-methyl group and a 4-fluorophenyl group at the 3- and 4-positions of the piperidine ring, respectively .
  • Comparison :
    • The fluorine atom in paroxetine increases electronegativity, enhancing receptor-binding affinity in serotonin reuptake inhibition.
    • The dimethylpyrrole group in the target compound lacks such electronegative substituents but may engage in π-π interactions via its aromatic pyrrole ring.

4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride (CAS 1286265-79-9)

  • Molecular Formula : C₁₂H₁₇N₃O·2HCl
  • Molecular Weight : 292.2 g/mol
  • Key Structural Feature: An aminomethyl group and a pyridin-4-yl methanone moiety.

1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine Hydrochloride

  • Molecular Formula : C₁₁H₂₀ClN₃O₂S
  • Molecular Weight : 293.81 g/mol
  • Key Structural Feature : A pyrazole sulfonyl group at the 1-position and a methyl group at the 4-position.
  • The methyl substituent on the piperidine ring reduces conformational flexibility relative to the target compound’s unsubstituted piperidine .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₂H₁₉ClN₂ ~226.74 2,5-Dimethylpyrrole-methyl Aromatic π-π interactions, 95% purity
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy High lipophilicity
Paroxetine HCl C₁₉H₂₀FNO₃·HCl 365.83 Benzodioxolyloxy-methyl, 4-fluorophenyl Serotonin reuptake inhibition
4-(Aminomethyl)piperidin-1-ylmethanone diHCl C₁₂H₁₇N₃O·2HCl 292.2 Aminomethyl, pyridin-4-yl methanone Acute toxicity noted
1-[(3,5-Dimethylpyrazol-4-yl)sulfonyl]-4-methylpiperidine HCl C₁₁H₂₀ClN₃O₂S 293.81 Pyrazole sulfonyl, 4-methyl Sulfonyl group enhances polarity

Key Research Findings

  • Structural Flexibility : The target compound’s unsubstituted piperidine ring allows greater conformational flexibility compared to 4-methyl or rigidly substituted analogs (e.g., paroxetine derivatives) .

Biological Activity

4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride is a compound characterized by its unique structure, which includes a piperidine ring and a pyrrole moiety. This compound has garnered attention for its significant biological activities, particularly in the realms of medicinal chemistry and biochemistry. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₁₂H₂₁ClN₂
  • Molecular Weight : 228.76 g/mol
  • CAS Number : 614746-08-6

The primary biological targets of 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride include:

  • Dihydrofolate Reductase (DHFR) : Involved in the synthesis of tetrahydrofolate, essential for nucleic acid synthesis.
  • Enoyl Acyl Carrier Protein (ACP) Reductase : A key enzyme in fatty acid biosynthesis.

The compound inhibits these enzymes through binding at their active sites, leading to:

  • Disruption of nucleic acid synthesis.
  • Impaired cell membrane synthesis.
  • Increased intracellular ATP levels and glucose uptake rates during cellular processes like monoclonal antibody production .

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride, have demonstrated antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) studies show that related pyrrole derivatives exhibit potent activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxic Effects

In vitro studies have shown that this compound can suppress cell growth significantly. The observed effects include:

  • Increased glucose uptake by cells.
  • Enhanced production of ATP, indicating elevated metabolic activity under certain conditions .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionDHFR and Enoyl ACP Reductase inhibition
AntimicrobialEffective against Staphylococcus aureus
CytotoxicitySuppression of cell growth; increased ATP levels

Case Study: Antibacterial Activity

In a comparative study involving various pyrrole derivatives, 4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride was found to have an MIC value comparable to established antibiotics like ciprofloxacin. This suggests its potential as a lead compound for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride
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4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride

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